

# An In-depth Technical Guide to Methyl cis-4-(boc-amino)cyclohexanecarboxylate

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## Compound of Interest

Compound Name: Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Cat. No.: B176789

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## Introduction

Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a valuable carbocyclic building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, coupled with the orthogonally protected amino and carboxyl functionalities, makes it a versatile intermediate for the synthesis of complex molecules with precise stereochemical control. The cis-configuration of the substituents influences the spatial orientation of pharmacophoric features, which can be critical for molecular recognition and biological activity. This document provides a comprehensive overview of the available physicochemical properties, a plausible synthetic approach, and the potential applications of this compound.

## Physicochemical Properties

Quantitative physicochemical data for **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** is not readily available in publicly accessible literature. The following tables summarize the core identifying information and provide data for structurally related compounds to offer a comparative context.

### Table 1: Core Properties of Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Property	Value	Source
CAS Number	364385-64-8	[1]
Molecular Formula	C <sub>13</sub> H <sub>23</sub> NO <sub>4</sub>	[1]
Molecular Weight	257.33 g/mol	[1]
Purity	≥97%	[1]
Appearance	White to off-white solid (typical)	Supplier Data
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

**Table 2: Physicochemical Properties of Related Compounds**

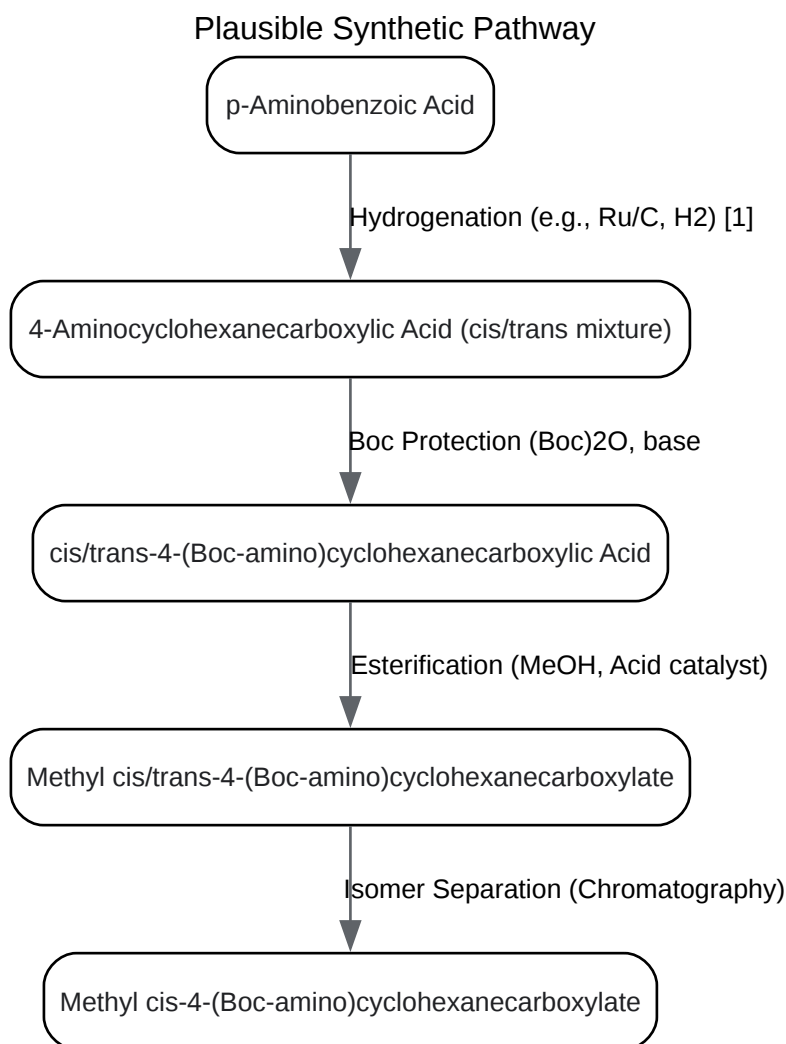
Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Notes
trans-4-(Boc-amino)cyclohexanecarboxylic acid	C <sub>12</sub> H <sub>21</sub> NO <sub>4</sub>	243.30	Not specified (crystals)	The corresponding carboxylic acid (trans isomer).[2]
Methyl (1r,4r)-4-aminocyclohexanecarboxylate hydrochloride	C <sub>8</sub> H <sub>16</sub> ClNO <sub>2</sub>	193.67	Data not available	The de-protected amine hydrochloride salt.[3]
Methyl cyclohexanecarboxylate	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	142.20	-	The parent ester without the amino and Boc groups.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** is not explicitly described in the searched literature. However, a plausible synthetic route can be constructed based on established organic chemistry principles and published methods for analogous compounds. A common approach involves the hydrogenation of a p-aminobenzoic acid derivative, followed by protection of the amino group and esterification of the carboxylic acid.

## Plausible Synthetic Pathway

A likely synthetic route starts with p-aminobenzoic acid. The aromatic ring is first hydrogenated to yield a mixture of cis and trans 4-aminocyclohexanecarboxylic acid. The amino group is then protected with a tert-butyloxycarbonyl (Boc) group. Finally, the carboxylic acid is esterified to yield the methyl ester. The cis and trans isomers can be separated at various stages, often by chromatography or crystallization. A patent for the synthesis of the trans-isomer suggests that separation can be challenging but is achievable.<sup>[4][5]</sup>



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Caption: Plausible synthesis of **Methyl cis-4-(boc-amino)cyclohexanecarboxylate**.

## General Experimental Protocol for Boc Protection

This protocol is a general procedure for the protection of an amino group with a Boc anhydride.

- **Dissolution:** Dissolve the amino acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.
- **Basification:** Add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to the solution to deprotonate the amino group.

- **Addition of Boc Anhydride:** Slowly add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) (1.1-1.2 equivalents) to the reaction mixture while stirring.
- **Reaction:** Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or  $\text{KHSO}_4$ ) to a pH of approximately 3-4.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

## General Experimental Protocol for Esterification (Fischer Esterification)

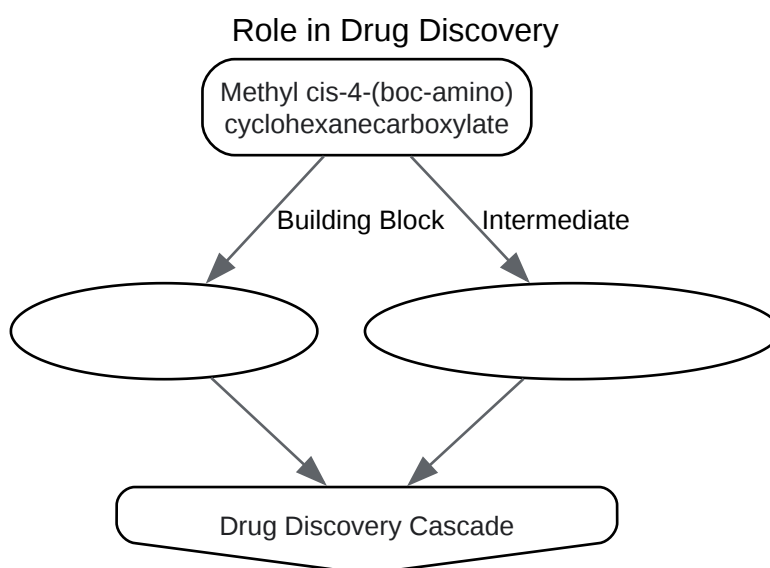
This protocol describes a general method for the esterification of a carboxylic acid.

- **Reaction Setup:** Suspend the Boc-protected amino acid (1 equivalent) in methanol (which acts as both solvent and reactant).
- **Acid Catalyst:** Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- **Heating:** Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
- **Neutralization:** After completion, cool the reaction mixture and carefully neutralize the acid with a base, such as sodium bicarbonate solution.
- **Extraction:** Extract the product into an organic solvent like ethyl acetate.
- **Washing:** Wash the organic layer with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by silica gel chromatography.

## Applications in Drug Development

While specific biological activities or signaling pathway involvements for **Methyl cis-4-(boc-amino)cyclohexanecarboxylate** have not been detailed in the available literature, its structural motifs are of significant interest in medicinal chemistry.

- **Scaffold for Drug Candidates:** The cyclohexane core provides a rigid, three-dimensional framework that can be used to orient functional groups in a defined spatial arrangement. This is crucial for optimizing interactions with biological targets such as enzymes and receptors.
- **Peptide Mimetics:** As a constrained amino acid analogue, it can be incorporated into peptides to induce specific conformations or to improve metabolic stability.
- **Building Block for Complex Molecules:** The protected amino and ester groups allow for sequential chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including potential drug candidates.<sup>[6]</sup>



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Caption: Role of the title compound in the drug discovery process.

## Conclusion

**Methyl cis-4-(boc-amino)cyclohexanecarboxylate** is a synthetically useful building block for the development of new chemical entities. While detailed physicochemical and biological data are sparse in the public domain, its structural features suggest significant potential in the fields of peptide chemistry and small molecule drug discovery. The provided synthetic strategies, although general, offer a solid foundation for its preparation in a laboratory setting. Further research into the specific applications and biological effects of this compound and its derivatives is warranted.

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